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Compound Name:
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The Tetrahydropyran Scaffold: A Privileged Motif
in Kinase Inhibition

A Comparative Guide to the Structure-Activity
Relationship of 2-(Tetrahydro-2H-pyran-4-yl)ethanol
Derivatives

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors
remains a cornerstone of therapeutic innovation. Kinases, a vast family of enzymes that
regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of
diseases ranging from cancer to inflammatory disorders. The structure-activity relationship
(SAR) of small molecule inhibitors is a critical field of study that illuminates the path toward
optimizing drug candidates for enhanced efficacy and safety. This guide provides an in-depth
comparison of 2-(tetrahydro-2H-pyran-4-yl)ethanol derivatives, a promising scaffold in the
design of novel kinase inhibitors. We will delve into the synthesis, biological evaluation, and the
nuanced structure-activity relationships that govern the potency of these compounds, with a
particular focus on their activity against the Transforming Growth Factor-3 (TGF-) type 1
receptor (ALK5), a key player in cancer progression.
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The Strategic Importance of the Tetrahydropyran
Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide array of natural
products and synthetic bioactive molecules.[1] Its appeal in medicinal chemistry stems from its
favorable physicochemical properties, including metabolic stability and the ability to engage in
hydrogen bonding interactions as an acceptor. The 2-(tetrahydro-2H-pyran-4-yl)ethanol core
provides a versatile three-dimensional framework that can be strategically modified to probe
the binding pockets of various kinases. The hydroxyl group, in particular, serves as a key
handle for derivatization, allowing for the exploration of different substituents to optimize target
engagement and pharmacokinetic properties.

Comparative Analysis of Biological Activity

Recent research has highlighted the potential of 2-(tetrahydro-2H-pyran-4-yl)ethanol
derivatives as potent inhibitors of ALK5.[2][3] The following table summarizes the structure-
activity relationship of a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline
derivatives, showcasing how modifications to the quinoline ring impact their inhibitory activity
against ALK5 and their anti-proliferative effects on H22 hepatocellular carcinoma cells.[3]
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H22 Cell
ALKS5 IC50 o
Compound ID R1 R2 Viability IC50
(nM)[3]
(nM)[3]
16a H H 25 150
16d 6-F H 18 110
169 6-Cl H 15 95
16j 6-CH3 H 20 130
16m 7-F H 16 100
16p 7-Cl H 14 88
16s 7-CH3 H 19 120
16v 6,7-F2 H 13 75
16w 6-F, 7-Cl H 12 65

Key SAR Insights:

» Halogen Substitution: The introduction of halogen atoms (F, Cl) on the quinoline ring
generally leads to an increase in potency. For instance, compound 16g (6-Cl) and 16p (7-Cl)
show improved ALKS inhibition compared to the unsubstituted analog 16a.[3]

» Positional Isomers: The position of the substituent on the quinoline ring influences activity. In
this series, substitutions at the 7-position appear to be slightly more favorable than at the 6-
position for single substitutions.

» Dihalogenation: Disubstitution with halogens at both the 6 and 7-positions, as seen in 16v
and 16w, results in the most potent compounds in the series. Compound 16w, with a 6-fluoro
and 7-chloro substitution, exhibits the lowest IC50 values for both ALK5 and H22 cell viability.

[3]

Experimental Methodologies: A Closer Look

To ensure the reliability and reproducibility of SAR data, robust experimental protocols are
paramount. The following sections detail the synthetic and biological evaluation methods
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employed in the characterization of these 2-(tetrahydro-2H-pyran-4-yl)ethanol derivatives.

Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Derivatives

The synthesis of the 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives
generally involves a multi-step sequence. A representative synthetic workflow is outlined below.
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Caption: General synthetic workflow for 2-(tetrahydro-2H-pyran-4-yl)ethanol derivatives.
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Step-by-Step Protocol for the Synthesis of a Representative Compound (e.g., 16w):
e Preparation of the Pyrazole Intermediate:

o Oxidize commercially available 2-(tetrahydro-2H-pyran-4-yl)ethanol to the
corresponding aldehyde.

o React the aldehyde with diethyl oxalate in the presence of a base (e.g., sodium ethoxide)
to form the enolate.

o Cyclize the resulting intermediate with hydrazine hydrate to yield 3-(tetrahydro-2H-pyran-
4-yl)-1H-pyrazol-4-ol.

o Synthesis of the Substituted Quinoline:

o Synthesize the 4-chloro-6-fluoro-7-chloroquinoline starting from the appropriately
substituted aniline through a Gould-Jacobs reaction or similar cyclization method.

e Coupling Reaction:

o React the 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol with the substituted 4-
chloroquinoline in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF)
at elevated temperature to afford the final product, 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-
pyrazol-4-yl)oxy)-6-fluoro-7-chloroquinoline (16w).[3]

In Vitro Kinase Inhibition Assay (ALKS5)

The inhibitory activity of the synthesized compounds against ALKS5 is typically determined using
a luminescence-based kinase assay, which measures the amount of ATP consumed during the
phosphorylation reaction.
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Caption: Workflow for a luminescence-based ALKS inhibition assay.
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Detailed Protocol:
o Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

e Reaction Setup: In a 96-well plate, add the ALK5 enzyme, a suitable substrate (e.g., a
generic kinase peptide), and the test compound at various concentrations.

e Initiation: Initiate the kinase reaction by adding ATP.
 Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

o Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which simultaneously stops
the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction,
producing a luminescent signal that is inversely proportional to the kinase activity.

o Data Analysis: Measure the luminescence using a plate reader and plot the results against
the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The 2-(tetrahydro-2H-pyran-4-yl)ethanol scaffold has proven to be a valuable starting point
for the development of potent kinase inhibitors. The structure-activity relationship studies on a
series of quinoline derivatives targeting ALK5 demonstrate that strategic modifications,
particularly the introduction of halogens at the 6 and 7-positions of the quinoline ring, can
significantly enhance inhibitory potency.[3] The detailed synthetic and biological evaluation
protocols provided in this guide offer a framework for researchers to design and test new
analogs.

Future research in this area should focus on exploring a wider range of substituents on both
the pyrazole and quinoline rings to further refine the SAR and improve selectivity against other
kinases. Additionally, investigating the pharmacokinetic and in vivo efficacy of the most potent
compounds will be crucial for their advancement as potential therapeutic agents. The versatility
of the 2-(tetrahydro-2H-pyran-4-yl)ethanol core suggests that its application can be extended
to the design of inhibitors for other kinase families, making it a scaffold of continued interest in
the field of drug discovery.
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e Pyran is a heterocyclic group containing oxygen that possesses a variety of pharmacological
effects. Pyran is also one of the most prevalent structural subunits in natural products, such
as xanthones, coumarins, flavonoids, benzopyrans, etc. (Source: An overview of structure-
based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH)

» Anovel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives was
synthesized and identified as ALKS5 inhibitors. (Source: Synthesis and biological evaluation of
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5S
receptor inhibitors - PubMed)

« In this study, a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline
derivatives were identified as novel, potential TGFBR1 inhibitors. (Source: Synthesis and
biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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